molecular formula C17H22FNO2 B2495654 1-{3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl}-3-(4-methoxyphenyl)propan-1-one CAS No. 2320142-52-5

1-{3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl}-3-(4-methoxyphenyl)propan-1-one

Cat. No.: B2495654
CAS No.: 2320142-52-5
M. Wt: 291.366
InChI Key: ZZTNACGGJWQURQ-UHFFFAOYSA-N
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Description

1-{3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl}-3-(4-methoxyphenyl)propan-1-one is a complex organic compound featuring a bicyclic structure with a fluorine atom and a methoxyphenyl group. This compound is part of the azabicyclo[3.2.1]octane family, which is known for its significant biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl}-3-(4-methoxyphenyl)propan-1-one typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow chemistry and the use of advanced catalytic systems to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-{3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl}-3-(4-methoxyphenyl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-{3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl}-3-(4-methoxyphenyl)propan-1-one has several scientific research applications:

    Chemistry: Used as a key intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic applications in treating neurological disorders.

    Industry: Utilized in the development of novel materials and pharmaceuticals

Mechanism of Action

The mechanism of action of 1-{3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl}-3-(4-methoxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl}-3-(4-methoxyphenyl)propan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom and methoxyphenyl group enhances its stability and reactivity compared to other similar compounds .

Properties

IUPAC Name

1-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-methoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FNO2/c1-21-16-7-2-12(3-8-16)4-9-17(20)19-14-5-6-15(19)11-13(18)10-14/h2-3,7-8,13-15H,4-6,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZTNACGGJWQURQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)N2C3CCC2CC(C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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